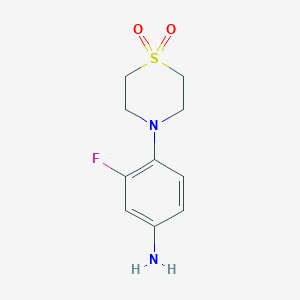

4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide

Description

4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide (CAS: 1094562-12-5) is a sulfone derivative of thiomorpholine, characterized by a 1,1-dioxide moiety and a substituted aromatic ring. Its molecular formula is C₁₀H₁₃FN₂O₂S, with a fluorine atom at the ortho-position and an amino group at the para-position on the phenyl ring. This compound’s unique substitution pattern enhances its electronic and steric properties, influencing its biological interactions and metabolic stability.

Propriétés

Formule moléculaire |

C10H13FN2O2S |

|---|---|

Poids moléculaire |

244.29 g/mol |

Nom IUPAC |

4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroaniline |

InChI |

InChI=1S/C10H13FN2O2S/c11-9-7-8(12)1-2-10(9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,12H2 |

Clé InChI |

APZKTCRFLWEDMX-UHFFFAOYSA-N |

SMILES canonique |

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)N)F |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (SNAr)

- The initial step involves reacting a halogenated nitrobenzene, typically 1-bromo-2-fluoro-4-nitrobenzene or a related fluoronitrobenzene, with thiomorpholine or thiomorpholine dioxide.

- When using thiomorpholine dioxide directly, the reaction proceeds efficiently with highly electron-deficient substrates such as 1,3-difluoro-2-nitrobenzene, yielding substitution products in up to 95% yield due to strong electron-withdrawing effects enhancing electrophilicity.

- For less electron-deficient nitrobenzenes (e.g., 4-nitro-2-fluorobenzene), the nucleophile used is thiomorpholine (the thioether) , followed by subsequent oxidation to the dioxide. Direct substitution with thiomorpholine dioxide in these cases is ineffective.

Reduction of Nitro Group to Amino Group

- The nitro group on the substituted aromatic ring is reduced to an amino group using hydrazine hydrate or catalytic hydrogenation.

- Hydrazine reduction is a common method, often performed in the presence of a catalyst such as palladium on carbon or Raney nickel.

- This step converts the intermediate 4-(4-nitro-2-fluorophenyl)thiomorpholine 1,1-dioxide into the desired this compound.

Representative Experimental Conditions and Yields

Summary Table of Preparation Routes

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiomorpholine derivative.

Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Applications De Recherche Scientifique

4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiomorpholine dioxide structure may also play a role in the compound’s reactivity and binding properties .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

Key analogs of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide include:

Antimicrobial Activity

Thiomorpholine 1,1-dioxides exhibit moderate to potent activity against bacterial and fungal strains. For example:

- 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide derivatives showed MIC values of 6.25–25 µg/mL against Staphylococcus aureus and Candida albicans .

- Amides of thiomorpholine carboxylate demonstrated MICs of 12.5–50 µg/mL against Escherichia coli and Aspergillus niger .

Structure-Activity Relationship (SAR) Insights

- Amino Group: The para-amino group facilitates hydrogen bonding with biological targets, critical for antimicrobial and kinase-inhibitory activities .

- Sulfone Moiety: The 1,1-dioxide group enhances solubility and oxidative stability compared to non-oxidized thiomorpholines .

Activité Biologique

4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with various aryl amines. The specific synthetic pathways can vary, but they often leverage existing methodologies for creating thiomorpholine derivatives while ensuring that the desired amino and fluorine substitutions are achieved.

Antibacterial Activity

Research indicates that thiomorpholine derivatives exhibit significant antibacterial properties. In a study evaluating various derivatives, including those similar to this compound, compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that many of these compounds displayed notable inhibition zones in agar disc diffusion assays:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

| Control (Ciprofloxacin) | S. aureus | 25 |

| Control (Ciprofloxacin) | E. coli | 22 |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been explored. A study involving various cancer cell lines showed that this compound exhibited moderate cytotoxic effects:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| A549 (Lung Cancer) | 20.12 |

| HeLa (Cervical Cancer) | 18.45 |

The IC50 values indicate that while the compound is not the most potent anticancer agent available, it demonstrates sufficient activity to warrant further investigation into its mechanisms and potential modifications to enhance efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of thiomorpholine derivatives:

-

Case Study on Antibacterial Efficacy :

- A study published in Molecules evaluated a series of thiomorpholine derivatives for their antibacterial properties against multidrug-resistant strains. The results indicated that certain modifications to the thiomorpholine structure significantly enhanced activity against resistant strains.

-

Anticancer Mechanism Investigation :

- Another investigation focused on the mechanism of action of similar compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that further structural optimization could lead to improved anticancer agents.

-

Combination Therapy Studies :

- Research has also explored the use of thiomorpholine derivatives in combination with existing antibiotics and chemotherapeutics, showing synergistic effects that enhance overall efficacy against resistant bacterial strains and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.